molecular formula C9H22O3SSi B089376 3-Mercaptopropyltriethoxysilane CAS No. 14814-09-6

3-Mercaptopropyltriethoxysilane

Cat. No. B089376
Key on ui cas rn: 14814-09-6
M. Wt: 238.42 g/mol
InChI Key: DCQBZYNUSLHVJC-UHFFFAOYSA-N
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Patent
US04217294

Procedure details

Into a clean, dry 300 cubic centimeter high pressure reactor were added 150 grams (0.60 moles) of beta-triethoxysilylthiopropionamide product (Example II pilot plant lot containing 5% beta-cyanoethyltriethoxysilane starting material) and 2.5 weight percent of cobalt trisulfide. The reactor was sealed, initially pressurized to 600 psig with hydrogen and placed in a rocker. The vessel was heated to 195° C. internal temperature which raised the hydrogen pressure to 1100 psig. Heating was maintained for 8 hours with agitation. Hydrogen was continuously fed into the reactor to maintain the hydrogen pressure at about 1000 psig. The pressure never exceeded 1100 psig. The pressure at the end of the reaction was 575 psig. The reaction produced the desired gamma-mercaptopropyltriethoxysilane.
Name
beta-triethoxysilylthiopropionamide
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][Si:4]([O:13][CH2:14][CH3:15])([O:10][CH2:11][CH3:12])[CH2:5][CH2:6][C:7](N)=[S:8])[CH3:2].[H][H]>[Co](=S)(=S)=S>[SH:8][CH2:7][CH2:6][CH2:5][Si:4]([O:13][CH2:14][CH3:15])([O:3][CH2:1][CH3:2])[O:10][CH2:11][CH3:12]

Inputs

Step One
Name
beta-triethoxysilylthiopropionamide
Quantity
150 g
Type
reactant
Smiles
C(C)O[Si](CCC(=S)N)(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co](=S)(=S)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a clean, dry 300 cubic centimeter high pressure reactor
CUSTOM
Type
CUSTOM
Details
The reactor was sealed
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 8 hours with agitation
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
SCCC[Si](OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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